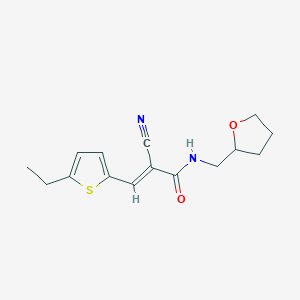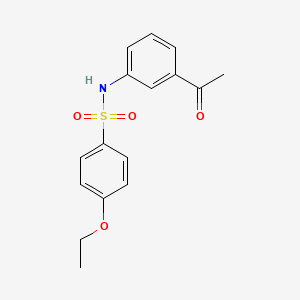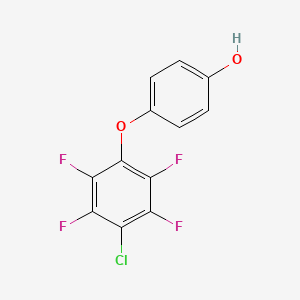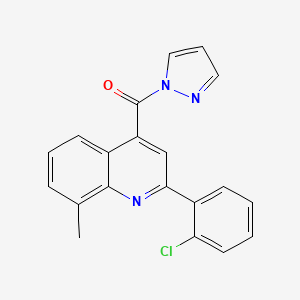![molecular formula C15H21N3O4S2 B4780116 ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4780116.png)
ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate
Übersicht
Beschreibung
Ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate varies depending on the application. In cancer treatment, it induces apoptosis by activating caspases and inhibiting the anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle and inducing cell cycle arrest.
In antimicrobial activity, it disrupts the bacterial cell membrane by interacting with the phospholipid bilayer and causing membrane depolarization. It also inhibits bacterial growth by interfering with bacterial DNA replication and protein synthesis.
In anti-inflammatory effects, it inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
Ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate has various biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to apoptosis in cancer cells. It also inhibits the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2).
In antimicrobial activity, it disrupts the bacterial cell membrane and inhibits bacterial growth. It has also been shown to have low toxicity towards mammalian cells, making it a promising candidate for further development.
In anti-inflammatory effects, it inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation. It also inhibits the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate in lab experiments include its potency and specificity towards cancer cells and bacteria. It also has low toxicity towards mammalian cells, making it a promising candidate for further development.
The limitations of using this compound in lab experiments include its multi-step synthesis method, which requires careful handling of the chemicals involved. It is also relatively expensive compared to other compounds used in research.
Zukünftige Richtungen
Of research related to ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate include further development of its anti-cancer activity. Studies have shown that it has potent anti-cancer activity, and further research can lead to the development of new cancer therapies.
Additionally, research can focus on the development of new antimicrobial agents using this compound. It has shown promising results in inhibiting bacterial growth, and further research can lead to the development of new antibiotics.
Furthermore, research can focus on the development of new anti-inflammatory agents using this compound. It has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, and further research can lead to the development of new anti-inflammatory drugs.
In conclusion, ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate is a promising compound with various scientific research applications. Its potent anti-cancer activity, antimicrobial activity, and anti-inflammatory effects make it a promising candidate for further development. Further research can lead to the development of new cancer therapies, antibiotics, and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate has shown promising results in various scientific research applications. One of the most significant applications is in cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle.
Another application of this compound is in antimicrobial activity. Studies have shown that it has potent antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. It works by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Additionally, ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate has anti-inflammatory effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-methylsulfonylpiperazine-1-carbothioyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-3-22-14(19)12-4-6-13(7-5-12)16-15(23)17-8-10-18(11-9-17)24(2,20)21/h4-7H,3,8-11H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEVRPRDZYLEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4780035.png)



![1-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4780078.png)
![N-allyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4780093.png)

![2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4780103.png)
![N-(2-methoxyethyl)-4-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4780105.png)
![ethyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4780122.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4780130.png)

![2-[4-ethyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4780139.png)
![N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780140.png)